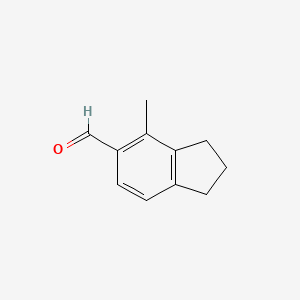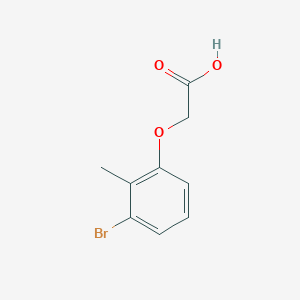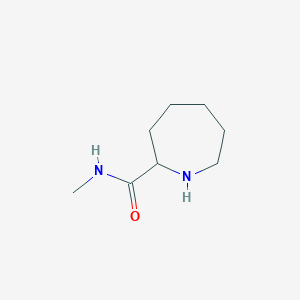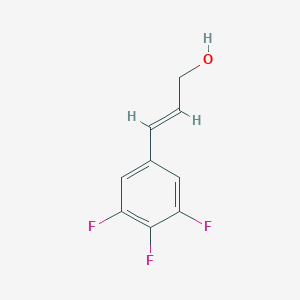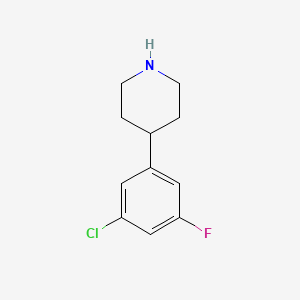
4-(3-Chloro-5-fluorophenyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-Chloro-5-fluorophenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. The presence of the 3-chloro-5-fluorophenyl group in the piperidine ring enhances its chemical and biological properties, making it a valuable compound in various scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloro-5-fluorophenyl)piperidine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-(3-Chloro-5-fluorophenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions where the chlorine or fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(3-Chloro-5-fluorophenyl)piperidine has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-(3-Chloro-5-fluorophenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
4-(3-Chloro-5-fluorophenyl)piperidine can be compared with other similar compounds, such as:
- 4-(3-Chloro-2-methylphenyl)piperidine
- 4-(4-Fluorophenyl)piperidine
- 4-(3-Chloro-5-fluorophenyl)piperazine
These compounds share structural similarities but may differ in their chemical and biological properties. The presence of different substituents on the phenyl ring can significantly influence their reactivity, stability, and biological activity .
Properties
Molecular Formula |
C11H13ClFN |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
4-(3-chloro-5-fluorophenyl)piperidine |
InChI |
InChI=1S/C11H13ClFN/c12-10-5-9(6-11(13)7-10)8-1-3-14-4-2-8/h5-8,14H,1-4H2 |
InChI Key |
GMFIXURXPROPOV-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=CC(=C2)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(Aminomethyl)phenyl]propanoic acid](/img/structure/B13583185.png)
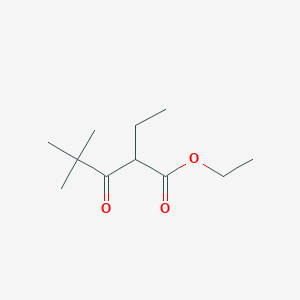
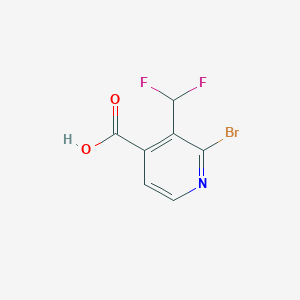
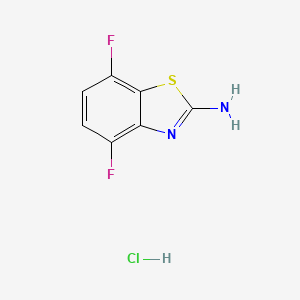
![4,4,5,5-tetramethyl-2-[(Z)-2-(4-nitrophenyl)prop-1-enyl]-1,3,2-dioxaborolane](/img/structure/B13583202.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-oxochromene-3-carboxamide](/img/structure/B13583203.png)
![(2R)-2-amino-2-[2-bromo-4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B13583208.png)
![3-(Trifluoromethyl)-2-azabicyclo[2.2.2]octanehydrochloride](/img/structure/B13583211.png)
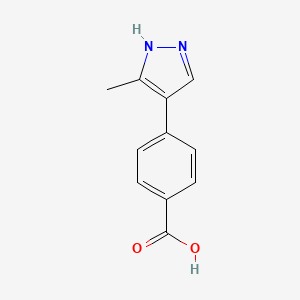
![N-[2-(2-aminoethoxy)ethyl]-4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxybenzamidehydrochloride](/img/structure/B13583219.png)
